3-(3,4-Dimethylphenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide
Description
This compound belongs to the propanamide class, characterized by a central carboxamide group linked to aromatic and heterocyclic substituents. Its structure includes a 3,4-dimethylphenyl moiety and a 4-methoxypiperidinylphenyl group (Figure 1).
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-17-4-5-19(16-18(17)2)6-11-23(26)24-20-7-9-21(10-8-20)25-14-12-22(27-3)13-15-25/h4-5,7-10,16,22H,6,11-15H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDGDCULCVYCTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)NC2=CC=C(C=C2)N3CCC(CC3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylphenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 3,4-dimethylbenzaldehyde with a suitable amine to form an imine intermediate, which is then reduced to the corresponding amine. This amine is subsequently acylated with a propanoyl chloride derivative to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethylphenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like bromine or nitronium ions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
3-(3,4-Dimethylphenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethylphenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares the main compound’s inferred properties with structurally related propanamide derivatives from the evidence:
*Estimated based on structural analogs.
Key Observations:
Molecular Weight : The target compound’s molecular weight is likely higher than analogs with simpler substituents (e.g., pyrazolyl in ) due to the methoxypiperidinyl group.
logP : The 3,4-dimethylphenyl group may enhance lipophilicity compared to polar sulfonamido derivatives (e.g., compound 8 in ).
Melting Points : Piperidine/pyrrolidine-containing compounds (e.g., 12f in ) exhibit moderate melting points (~117–165°C), suggesting crystallinity influenced by hydrogen bonding from the amide group.
Pharmacological Potential (Inferred from Structural Motifs)
- Piperidine/Piperazine Moieties : These groups are common in dopamine receptor antagonists (e.g., ) and antibacterial agents (e.g., ). The methoxypiperidinyl group in the target compound may enhance blood-brain barrier penetration .
- Aryl Substituents : The 3,4-dimethylphenyl group could modulate receptor selectivity, similar to trifluoromethylphenyl derivatives in , which target dopamine D2 receptors.
- Polar vs. Lipophilic Groups : Sulfonamido derivatives (e.g., compound 8 in ) may exhibit higher solubility, whereas the target compound’s lipophilicity (logP ~2.5–3) might favor membrane permeability .
Biological Activity
3-(3,4-Dimethylphenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide is a synthetic organic compound that has garnered attention in medicinal chemistry and pharmacology due to its unique molecular structure and potential biological activity. This compound features a complex arrangement of functional groups that may influence its interactions with biological targets, making it a subject of ongoing research.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C₁₉H₂₅N₂O₂
- Molecular Weight: 313.42 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. It is hypothesized that the compound may modulate neurotransmitter systems, particularly those involving serotonin (5-HT) receptors, which are critical in mood regulation and various psychological conditions.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit significant pharmacological effects, including:
- Serotonin Receptor Modulation: Compounds targeting serotonin receptors (such as 5-HT(1A), 5-HT(1B), and 5-HT(3A)) have been shown to influence mood and anxiety levels. For instance, related compounds have demonstrated high affinity for these receptors, suggesting potential antidepressant properties .
- Inhibition of Serotonin Transporter (SERT): Similar compounds have been reported to inhibit SERT, leading to increased serotonin levels in the synaptic cleft, which is beneficial for treating depression .
Case Studies
- Antidepressant Activity: A study on a structurally similar compound (Lu AA21004) demonstrated its multimodal action on serotonin receptors and SERT. It showed significant antidepressant-like effects in animal models after acute and chronic administration . This suggests that this compound may exhibit similar efficacy.
- Behavioral Studies: In behavioral assays, compounds with analogous structures have been tested for their ability to alleviate symptoms of anxiety and depression in rodent models. Results indicated a reduction in anxiety-like behaviors following treatment .
Data Table: Comparison of Biological Activities
| Compound Name | Target Receptors | Affinity (K_i values) | Effects on Behavior |
|---|---|---|---|
| This compound | 5-HT(1A), 5-HT(1B), SERT | TBD | TBD |
| Lu AA21004 | 5-HT(1A), 5-HT(1B), SERT | 15 nM (5-HT(1A)) | Antidepressant-like effects |
| N-(2,3-dimethylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide | 5-HT(3A), SERT | 1.6 nM (SERT) | Reduced anxiety-like behavior |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
